![molecular formula C30H36O4 B2423601 4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate CAS No. 133763-67-4](/img/structure/B2423601.png)
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate is a useful research compound. Its molecular formula is C30H36O4 and its molecular weight is 460.614. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition Mechanism in Urease
4-(4-Hydroxyphenethyl)benzene-1,2-diol has been studied as a new inhibitor against Helicobacter Pylori urease. It's been shown to be a competitive inhibitor of urease, with a Ki value of 1.48 μmol/L. This suggests potential use in rational drug design for treating gastritis and peptic ulcer (Xiao Zhu-ping, 2012).
Crystal Structures in Mesogens
Research on crystal structures of 4-[(S)-1-methylpentyloxycarbonyl]phenyl and similar compounds, which include derivatives of 4-(4-Hydroxyphenethyl)phenyl, has shown these structures to form smectic-like layers. These layers are composed of bent molecules and have been observed to transform into higher temperature solid phases (K. Hori & S. Kawahara, 1996).
Synthesis and Mesomorphic Properties
The synthesis of optically active hydroxyesters, such as 1-hydroxy-4-(1-methylheptyloxycarbonyl)benzene and derivatives involving 4-(4-Hydroxyphenethyl)phenyl, has been detailed. These compounds were intermediates for preparing liquid crystalline homologous series of di- and triesters exhibiting tilted smectic phases (W. Drzewiński et al., 1999).
Hydrolysis of Substituted Phenyltrimethoxysilane
Studies on the hydrolysis of (4-substituted phenyl)trimethoxysilane in the presence of benzyltrimethylammonium hydroxide in benzene demonstrated the formation of oligosilsesquioxanes with varying silicon atom counts. This process involves 4-(4-Hydroxyphenethyl)phenyl-related compounds (C. Pakjamsai & Y. Kawakami, 2004).
Anticonvulsant Activity Evaluation
A study on 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylamino methylene)-2,3-dihydro-1,5-benzothiazepines and related compounds revealed their potential as anticonvulsant agents. This research showcases the biomedical applications of 4-(4-Hydroxyphenethyl)phenyl derivatives (N. Garg et al., 2010).
Migration of Deuterium in Hydroxylation of Aromatic Substrates
The study on the hydroxylation of aromatic substrates, including 4-(4-Hydroxyphenethyl)phenyl derivatives, revealed insights into the migration of deuterium during these processes. This work is significant for understanding the chemical behavior of such compounds (J. Daly et al., 1968).
Synthesis and Properties of Novel Polyamides
Research on the synthesis of high-molecular-weight polyamides based on dicarboxylic acids, including compounds related to 4-(4-Hydroxyphenethyl)phenyl, demonstrated their potential in creating amorphous, soluble, and strong materials (S. Hsiao & Hui-Yu Chang, 1996).
Synthesis of Effective Components in Medicinal Herbs
A study on the synthesis of hydroxyphenethyl anisate, which is related to 4-(4-Hydroxyphenethyl)phenyl, from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate, highlights its importance as an effective component in traditional Chinese medicinal herbs (Z. Wan, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[2-(4-hydroxyphenyl)ethyl]phenyl] 4-nonoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-23-33-28-21-15-26(16-22-28)30(32)34-29-19-13-25(14-20-29)10-9-24-11-17-27(31)18-12-24/h11-22,31H,2-10,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALIMDYKJZLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2423518.png)
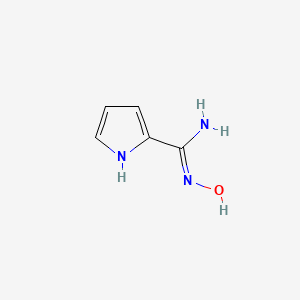
![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)
![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)
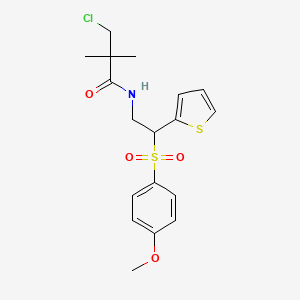
![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423530.png)
![4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423531.png)
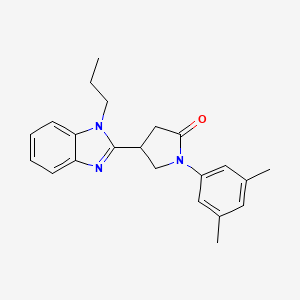
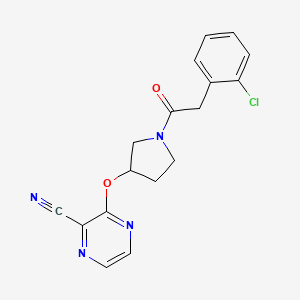
![Cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1R,2S)-](/img/structure/B2423535.png)
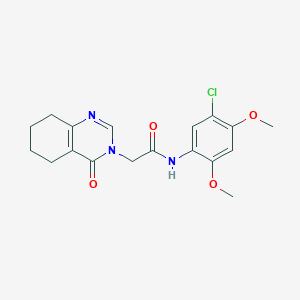
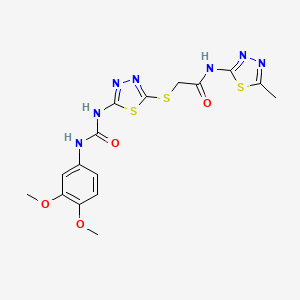
![7-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)
